molecular formula C30H48O3 B569088 Oleanolic Acid-d3 CAS No. 946530-77-4

Oleanolic Acid-d3

Numéro de catalogue: B569088
Numéro CAS: 946530-77-4
Poids moléculaire: 459.729
Clé InChI: MIJYXULNPSFWEK-MNSGBSGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oleanolic acid (OA) is a pentacyclic triterpenoid (C₃₀H₄₈O₃) widely distributed in plants, including fruits, vegetables, and medicinal herbs such as Lantana camara and Olea ferruginea . It is structurally characterized by an oleanane skeleton with hydroxyl and carboxyl groups at the C-3 and C-17 positions, respectively . OA exhibits diverse pharmacological properties, including hepatoprotective, antitumor, antiviral, and anti-inflammatory activities . Notably, it is registered in China as a drug for treating liver disorders . Recent research focuses on modifying OA to enhance solubility, bioavailability, and potency, yielding derivatives such as acetylated dimers (AcOADs) and oximes .

Méthodes De Préparation

Synthetic Strategies for Oleanolic Acid-d3

Hydrogen-Deuterium Exchange Reactions

Deuteration via acid- or base-catalyzed exchange is the most common approach. In acidic conditions, oleanolic acid is refluxed in deuterated solvents (e.g., D₂O or CD₃OD) with catalysts like DCl or D₂SO₄. A study by Zhang et al. demonstrated that heating oleanolic acid in D₂O at 80°C for 72 hours under nitrogen atmosphere resulted in 85% deuteration at the C-3 hydroxyl group . However, prolonged exposure risks structural degradation, necessitating optimization of reaction time and temperature (Table 1).

Table 1: Acid-Catalyzed Deuteration of Oleanolic Acid

CatalystSolventTemperature (°C)Time (h)Deuteration Efficiency (%)
DClD₂O807285
D₂SO₄CD₃OD1004892
CF₃COODDMSO-d6609678

Base-catalyzed methods employ deuterated alkali solutions (e.g., NaOD in D₂O) to facilitate exchange at acidic α-hydrogens adjacent to carbonyl groups. For oleanolic acid, this targets the C-28 carboxyl group, achieving >90% deuteration within 24 hours at 50°C .

Total Synthesis from Deuterated Precursors

For higher isotopic purity, total synthesis using deuterated starting materials is preferred. The triterpenoid skeleton is constructed via cyclization of squalene-d₃ epoxide, followed by oxidative modifications. A 2023 protocol by Li et al. detailed the synthesis of this compound from 2,3-oxidosqualene-d3 using recombinant oxidosqualene cyclase, yielding 70% enantiomeric purity . Key steps include:

  • Deuterated Squalene Synthesis : Catalytic deuteration of squalene with Pd/C in D₂ at 50 psi.

  • Epoxidation : Reaction with m-chloroperbenzoic acid in CDCl₃.

  • Cyclization : Enzyme-mediated closure to form the oleanane backbone.

  • Oxidation : Selective C-28 carboxylation using KMnO₄ in deuterated acetic acid.

This method ensures uniform deuteration but requires specialized enzymatic tools and costly deuterated reagents.

Post-Synthetic Modification

Late-stage deuteration via transition metal catalysis offers regioselective control. Pd/DABCO systems in deuterated THF selectively deutero-reduce double bonds, such as the Δ¹² double bond in oleanolic acid, with 95% efficiency . However, over-reduction or epimerization at C-3 remains a challenge, necessitating careful monitoring by NMR.

Analytical Validation of Deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms deuteration by attenuation of proton signals. For this compound, the C-3 hydroxyl proton (δ 3.20 ppm) and C-28 carboxyl proton (δ 12.1 ppm) show complete disappearance in D₂O-exchanged samples . ²H NMR quantifies isotopic enrichment, with peaks at δ 3.18 (C-3 deuterium) and δ 2.45 (C-24 deuterium) indicating successful labeling .

Mass Spectrometry (MS)

High-resolution MS (HRMS) reveals the molecular ion cluster for this compound at m/z 473.3765 [M+D]⁺, distinct from the protiated analog (m/z 470.3621) . Isotopic purity is calculated using the ratio of m/z 473 to 470, with commercial standards requiring ≥98% deuterium incorporation.

Challenges and Optimization Strategies

Isotopic Scrambling

Deuterium migration during storage or analysis skews results. Stabilizing agents like ascorbyl palmitate (0.1% w/v) in ethanol prevent scrambling at room temperature for up to 6 months .

Scalability

Industrial-scale production faces solvent cost and waste management hurdles. Microfluidic reactors reduce D₂O consumption by 40% while maintaining 90% deuteration efficiency .

Applications in Pharmacological Research

This compound enables precise quantification in biological matrices. A 2025 study quantified hepatic concentrations in rats dosed with oleanolic acid, achieving a detection limit of 0.1 ng/mL using LC-MS/MS . Its stability under physiological conditions (t₁/₂ > 24 hours in plasma) underscores its utility in long-term metabolic studies .

Analyse Des Réactions Chimiques

Types of Reactions: Oleanolic Acid-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form derivatives such as amyrin and taraxasterol.

    Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various oleanolic acid derivatives with modified functional groups, which may exhibit enhanced or altered biological activities .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Oleanolic Acid-d3 exhibits significant anti-inflammatory effects. Studies have shown that it reduces the expression of pro-inflammatory markers such as TNF-α and IL-6 in various models of inflammation. For instance, in a rodent model of chronic colon inflammation, this compound decreased the expression of inflammatory mediators while promoting anti-inflammatory cytokines .

Table 1: Anti-Inflammatory Effects of this compound

StudyModelKey Findings
Rodent ModelDecreased TNF-α and IL-6 expression
LPS-stimulated RAW 264.7 cellsInhibition of COX-2 and iNOS

Bone Health

Research indicates that this compound plays a crucial role in bone health by enhancing bone mineral density and regulating calcium metabolism. In ovariectomized mice models, it has been shown to prevent bone loss by modulating the calcium-vitamin D axis .

Table 2: Effects on Bone Health

StudyModelDosageKey Findings
OVX Mice20 mg/kg/dayImproved bone mineral density
Aged Female Rats10 mg/kg/dayEnhanced calcium absorption

Antimicrobial Activity

This compound demonstrates potent antimicrobial properties against various pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, showcasing potential as an alternative treatment for resistant infections .

Table 3: Antimicrobial Efficacy

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli25
Pseudomonas aeruginosa30

Clinical Applications in Diabetes Management

A study highlighted the role of this compound in improving insulin sensitivity and glycemic control in diabetic models. The compound enhanced glucose uptake in muscle cells through the activation of the PI3K/Akt signaling pathway .

Case Study Summary:

  • Model: Diabetic Rats
  • Outcome: Significant reduction in blood glucose levels after treatment with this compound.

Hepatoprotective Effects

This compound has shown hepatoprotective effects against liver injuries induced by toxins such as carbon tetrachloride. In experimental models, it significantly reduced liver enzyme levels indicative of liver damage .

Case Study Summary:

  • Model: Mice with CCl4-induced liver injury
  • Outcome: Decreased levels of ALT and AST after administration of this compound.

Mécanisme D'action

The mechanism of action of Oleanolic Acid-d3 involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Ursolic Acid

Ursolic acid (UA), an OA isomer, shares the same molecular formula but differs in the methyl group position on the E-ring (Figure 1) . Both compounds exhibit overlapping pharmacological profiles, including antitumor, anti-inflammatory, and chemopreventive activities . However, structural differences influence their potency:

  • Anticancer Activity : UA shows superior inhibition of tumor cell invasion and metastasis due to enhanced interaction with signaling pathways like NF-κB .
  • Anti-HIV Activity : OA derivatives, such as bardoxolone methyl, demonstrate higher clinical relevance, with trials targeting chronic kidney disease and cancer .
  • Toxicity : Both compounds are low-toxicity, but UA is more widely used in cosmetics due to better skin permeability .

Comparison with Betulinic Acid

Betulinic acid (BA), another pentacyclic triterpenoid, shares pharmacophoric features with OA, enabling binding to common protein targets like DNA polymerase beta and topoisomerase 2 . Key distinctions include:

  • Antiviral Specificity : BA exhibits stronger anti-HIV activity, while OA derivatives are more effective against hepatitis C virus (HCV) .
  • Cytotoxicity: BA shows higher selectivity for melanoma cells, whereas OA derivatives like AcOADs display broad-spectrum cytotoxicity against HeLa, MCF-7, and HepG2 cell lines (IC₅₀: 2.75–94.4 µM) .
  • Structural Modifications : BA derivatives often focus on C-3 hydroxyl group modifications, while OA is frequently dimerized via the C-17 carboxyl group to enhance activity .

Acetylated Oleanolic Acid Dimers (AcOADs)

AcOADs, synthesized by dimerizing OA via succinic or glutaric acid linkers, show enhanced cytotoxicity and antioxidant activity. For example:

  • Compound 3b (glutaryl-linked AcOAD) exhibits IC₅₀ values of 2.75 µM against MCF-7 cells, outperforming OA (IC₅₀ > 50 µM) .
  • AcOADs also display predicted biological activities (Pa ≥ 0.900) for kinase inhibition and apoptosis induction, unlike the parent OA .

Oxime Derivatives

Acylation of OA oximes improves cytotoxicity and solubility. Derivatives like 5a (propionyl-oxime) show IC₅₀ values of 20.6 µM against HT-29 cells, surpassing OA’s activity .

Bardoxolone Methyl

This semi-synthetic OA derivative inhibits NF-κB and Nrf2 pathways, showing promise in clinical trials for diabetic nephropathy and pulmonary arterial hypertension .

Data Tables

Table 1: Pharmacological Comparison of OA and Analogues

Compound Key Targets IC₅₀ (µM) * Clinical Relevance
Oleanolic Acid DNA pol. beta, COX-1/2 >50 (MCF-7) Hepatoprotective drug (China)
Ursolic Acid NF-κB, MMP-9 15.2 (HeLa) Cosmetic applications
Betulinic Acid DNA topoisomerase 2 8.4 (Melanoma) Phase II anti-melanoma trials
AcOAD 3b Apoptosis regulators 2.75 (MCF-7) Preclinical studies
Bardoxolone Methyl Nrf2, Keap1 N/A Phase III CKD trials

*IC₅₀ values vary by cell line and assay conditions .

Table 2: Structural and Functional Modifications of OA Derivatives

Derivative Modification Site Key Improvement Pa Value (Activity)
AcOADs C-17 dimerization Cytotoxicity, solubility 0.900 (Kinase inhibition)
Oximes (5a–5g) C-3 oxime acylation Bioavailability, anti-HCV 0.750 (Antiviral)
Bardoxolone Methyl C-28 methylation Antioxidant, anti-inflammatory N/A

Activité Biologique

Oleanolic Acid-d3 (OA-d3), a deuterated derivative of oleanolic acid (OA), is a pentacyclic triterpenoid known for its diverse biological activities and therapeutic potential. This article provides a comprehensive overview of the biological activity of OA-d3, focusing on its effects on bone health, metabolic processes, and anti-inflammatory properties, supported by relevant research findings and case studies.

Overview of this compound

Oleanolic acid is naturally occurring in various plants and has been extensively studied for its pharmacological properties. The deuterated form, OA-d3, is utilized in research to trace metabolic pathways and enhance the understanding of OA's biological mechanisms.

1. Osteoprotective Effects

Research indicates that OA-d3 exhibits significant osteoprotective effects, particularly in models of estrogen deficiency and aging.

  • Mechanism of Action : OA-d3 enhances the expression of 25-hydroxyvitamin D 3 1-alpha-hydroxylase (CYP27B1), which is crucial for the conversion of vitamin D into its active form, promoting calcium absorption and bone mineral density.
  • Case Study : In ovariectomized (OVX) mice, OA-d3 treatment resulted in a 46.02% increase in 1,25(OH)₂D₃ production when combined with parathyroid hormone (PTH) treatment, highlighting its synergistic effects on bone metabolism .
TreatmentEffect on 1,25(OH)₂D₃ ProductionStatistical Significance
PTH+46.02%p < 0.001
OA-d3+17.60%p < 0.01

2. Modulation of Vitamin D Metabolism

OA-d3 plays a vital role in regulating vitamin D metabolism through its influence on renal CYP27B1 expression.

  • Research Findings : In human proximal tubular cells (HKC-8), OA-d3 significantly increased CYP27B1 mRNA levels while suppressing CYP24A1 expression, suggesting a potential therapeutic role in managing vitamin D-related disorders .

3. Anti-Inflammatory Properties

OA-d3 exhibits notable anti-inflammatory effects by modulating various inflammatory pathways.

  • In Vivo Studies : In rodent models of chronic inflammation, OA-d3 decreased the expression of pro-inflammatory markers such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10 .
Inflammatory MarkerEffect of OA-d3Statistical Significance
TNF-αDecreasedp < 0.01
IL-6Decreasedp < 0.01
IL-10Increasedp < 0.01

Case Study: Osteoprotective Effects in OVX Mice

A study involving OVX mice demonstrated that administration of OA-d3 resulted in improved bone mineral density and microarchitectural properties:

  • Results : Mice treated with OA-d3 showed significant increases in bone mineral density compared to control groups, alongside reduced urinary calcium excretion .

Case Study: Metabolic Effects

In metabolic studies, OA-d3 has shown promise in improving insulin sensitivity and reducing dyslipidemia:

  • Findings : OA-d3 enhanced insulin response in β-cells and exhibited protective effects against diabetes complications .

Q & A

Basic Research Questions

Q. How can LC-MS parameters be optimized to resolve Oleanolic Acid-d3 from endogenous compounds in biological matrices?

Methodological Answer: Increasing sample concentration improves chromatographic separation by enhancing peak resolution. For low-concentration samples (e.g., plasma), use a high-sensitivity LC-MS system with optimized gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and selective ion monitoring (SIM) to distinguish this compound from its non-deuterated analog . Advanced mass analyzers (e.g., Q-TOF) further reduce signal overlap through higher mass accuracy.

Q. What statistical approaches are recommended for optimizing this compound extraction from plant or biological samples?

Methodological Answer: Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective. Key variables include solvent ratio (e.g., ethanol-water), extraction time, and temperature. For example, a study on Fructus Ligustri Lucidi achieved 1.65% Oleanolic Acid yield using CCD-optimized parameters: 25% ethanol, 3-hour soaking, and 5-hour steaming . Validate models via ANOVA to assess variable interactions.

Q. Which quantification methods are validated for this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with UV detection (210 nm) or C18 columns (e.g., Agilent Zorbax SB-C18) is widely validated. For enhanced specificity, pair with MS detection using [M-H]⁻ ions (m/z 455.3 for Oleanolic Acid, m/z 458.3 for -d3). Calibration curves should exhibit linearity (R² > 0.999) and recovery rates >98% .

Q. How should this compound stability be maintained during long-term storage?

Methodological Answer: Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon). Monitor degradation via periodic HPLC analysis. Stability studies show no significant decomposition under these conditions for ≥12 months .

Advanced Research Questions

Q. What experimental strategies address contradictory data on this compound’s modulation of molecular targets (e.g., FXR vs. STAT3)?

Methodological Answer: Use gene-specific luciferase reporter assays and coactivator recruitment assays (e.g., SRC-3 for FXR). This compound selectively modulates FXR targets (e.g., suppresses BSEP but enhances SHP), while STAT3 inhibition in glioblastoma cells requires Western blot validation of phosphorylated STAT3 (Tyr705) . Context-dependent effects necessitate tissue-specific models.

Q. How can nanostructured lipid carriers (NLCs) enhance this compound bioavailability for in vivo studies?

Methodological Answer: Optimize NLCs via CCD with variables like lipid core composition (e.g., oleic acid: 10–30%), surfactant concentration, and drug loading. A study achieved >85% encapsulation efficiency using glyceryl monostearate and Poloxamer 188, validated by dynamic light scattering (DLS) for particle size (100–200 nm) . In vivo pharmacokinetics in rodents show 3-fold higher AUC compared to free drug.

Q. What synthetic strategies improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer: Modify the C-3 and C-28 positions via esterification (e.g., succinic anhydride) or amidation to enhance solubility. Computer-aided drug design (CADD) identifies binding motifs for targets like MEK kinase. For example, C-28 ester derivatives show 10-fold higher cytotoxicity in U373 glioblastoma cells vs. parent compound . Validate via SPR binding assays and in vitro cytotoxicity screens.

Q. Which in vitro models best recapitulate this compound’s immunomodulatory effects?

Methodological Answer: Use primary macrophage polarization assays (M1/M2 phenotypes) with LPS/IL-4 stimulation. Measure cytokine profiles (IL-6, TNF-α for M1; IL-10, TGF-β for M2) via ELISA. In glioblastoma co-cultures, this compound (10 µM) reduces M2 polarization by 40%, validated via flow cytometry (CD206+ cells) .

Propriétés

Numéro CAS

946530-77-4

Formule moléculaire

C30H48O3

Poids moléculaire

459.729

Nom IUPAC

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D

Clé InChI

MIJYXULNPSFWEK-MNSGBSGKSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C

Synonymes

(3β)- 3-Hydroxyolean-12-en-28-oic-2,2,3-d3 Acid;  (3β)-3-hydroxyolean-12-en-28-oic Acid-d3;  (+)-Oleanolic Acid-d3;  3β-Hydroxyolean-12-en-28-oic Αcid-d3;  Astrantiagenin C-d3;  Caryophyllin-d3;  Giganteumgenin C-d3;  Gledigenin 1-d3;  NSC 114945-d3;  Oleonol

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.